molecular formula C9H5Cl2NO3S B15260266 3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride

3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B15260266
M. Wt: 278.11 g/mol
InChI Key: APVVXGGONOOLHG-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride featuring an oxazole ring substituted with a 2-chlorophenyl group at the 3-position and a sulfonyl chloride moiety at the 5-position. Sulfonyl chlorides are highly reactive intermediates widely used in synthesizing sulfonamides, which are critical in pharmaceuticals, agrochemicals, and materials science. The 2-chlorophenyl group introduces steric and electronic effects that may modulate reactivity and stability compared to analogs with substituents in other positions or with different functional groups .

Properties

Molecular Formula

C9H5Cl2NO3S

Molecular Weight

278.11 g/mol

IUPAC Name

3-(2-chlorophenyl)-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C9H5Cl2NO3S/c10-7-4-2-1-3-6(7)8-5-9(15-12-8)16(11,13)14/h1-5H

InChI Key

APVVXGGONOOLHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)S(=O)(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 2-chlorobenzoyl chloride with hydroxylamine to form 2-chlorobenzohydroxamic acid. This intermediate is then cyclized to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamide derivatives: Formed through nucleophilic substitution.

    Functionalized aromatic compounds: Resulting from electrophilic aromatic substitution.

    Complex heterocycles: Produced via cyclization reactions.

Scientific Research Applications

3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide derivatives. The oxazole ring can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs include:

  • 3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride : Para-nitro substituent (strong electron-withdrawing group).
  • 3-(3-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride : Meta-fluoro substituent (moderate electron-withdrawing effect).
  • 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride : Ortho-chlorophenyl group with a 5-methyl and 4-carbonyl chloride (distinct functional group).
Substituent Effects:
  • Electronic Effects :
    • The nitro group (para) strongly withdraws electrons, enhancing the electrophilicity of the sulfonyl chloride, whereas the chloro (ortho) and fluoro (meta) groups exert weaker electron-withdrawing effects.
    • Steric hindrance from the ortho-chloro group may reduce nucleophilic attack efficiency compared to para- or meta-substituted analogs .
  • Functional Group Differences :
    • Sulfonyl chlorides (e.g., target compound) are more reactive toward amines or alcohols than carbonyl chlorides (e.g., 4-carbonyl chloride derivative), which are typically less electrophilic .

Physicochemical Properties

Table 1: Comparative Data for Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Functional Group Predicted CCS (Ų) [M+H]+
3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride C₉H₅Cl₂NO₃S 282.07 (calculated) 2-Chlorophenyl (ortho) Sulfonyl chloride N/A
3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride C₉H₅ClN₂O₅S 288.97 ([M+H]+) 4-Nitrophenyl (para) Sulfonyl chloride 154.3
3-(3-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride C₉H₅ClFNO₃S 261.66 3-Fluorophenyl (meta) Sulfonyl chloride N/A
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride C₁₁H₇Cl₂NO₂ 260.09 (calculated) 2-Chlorophenyl, 5-methyl Carbonyl chloride N/A
  • Collision Cross-Section (CCS) : The nitro-substituted analog exhibits a CCS of 154.3 Ų for [M+H]+, reflecting its larger molecular volume due to the nitro group .
  • Molecular Weight : The fluoro-substituted compound has the lowest molecular weight (261.66 g/mol), while the nitro analog is the heaviest (288.97 g/mol for [M+H]+) .

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